molecular formula C15H30N4O4 B13439655 N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid

N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid

Cat. No.: B13439655
M. Wt: 330.42 g/mol
InChI Key: UTMRPZSDNIODQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid involves multiple steps. The initial step typically includes the formation of the iminobutyl group, followed by the introduction of the carbgonimidoyl moiety. The final step involves the esterification with C,C’-bis(1,1-dimethylethyl) groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid involves its interaction with specific molecular targets. In the case of Clavatadine A synthesis, the compound acts as a precursor that undergoes enzymatic reactions to form the active inhibitor of blood coagulation factor XIa. The pathways involved include the formation of stable intermediates that bind to the target enzyme, inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid
  • N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Urea
  • N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Amide

Uniqueness

The uniqueness of N,N’-[(4-Iminobutyl)carbgonimidoyl]bis-C,C’-bis(1,1-dimethylethyl) Ester Carbamic Acid lies in its specific structure, which allows it to act as a precursor in the synthesis of Clavatadine A. Its ability to form stable intermediates and its selective inhibition of blood coagulation factor XIa make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H30N4O4

Molecular Weight

330.42 g/mol

IUPAC Name

tert-butyl N-[N'-(4-aminobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate

InChI

InChI=1S/C15H30N4O4/c1-14(2,3)22-12(20)18-11(17-10-8-7-9-16)19-13(21)23-15(4,5)6/h7-10,16H2,1-6H3,(H2,17,18,19,20,21)

InChI Key

UTMRPZSDNIODQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCN)NC(=O)OC(C)(C)C

Origin of Product

United States

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